molecular formula C12H14ClNOS B2362956 (Z)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one CAS No. 76511-79-0

(Z)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one

Cat. No.: B2362956
CAS No.: 76511-79-0
M. Wt: 255.76
InChI Key: SGYJFBFGCLHJJI-WQLSENKSSA-N
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Description

(Z)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one, more commonly known as Z-CPSDMAB, is a synthetic compound that has been used in numerous scientific research applications. It is a synthetic analog of the naturally occurring compound, (Z)-3-(4-chlorophenyl)sulfanyl-4-hydroxybut-3-en-2-one (Z-CPSHOB), and is a member of the sulfonylurea class of compounds. Z-CPSDMAB has been studied extensively for its ability to act as an agonist of the ligand-gated ion channel, the NMDA receptor. It has also been used in numerous laboratory experiments to study the structure and function of the NMDA receptor and other ion channels.

Scientific Research Applications

GPR14/Urotensin-II Receptor Agonism

One significant application of a compound structurally similar to (Z)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one is its role as a nonpeptidic agonist of the urotensin-II receptor. The compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954) showed potent activity at the human UII receptor, indicating its potential as a pharmacological research tool and a prospective drug lead (Croston et al., 2002).

Nonlinear Optical Properties

Another application is in the field of nonlinear optical materials. A compound with a similar structure demonstrated a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, indicating its potential in optical device applications, such as optical limiters (Rahulan et al., 2014).

Antimelanoma Potential

The compound 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a derivative with a similar structure, was synthesized as a potential bifunctional antimelanoma agent. It showed significant cytotoxic activity against B16F1 murine melanoma cells, suggesting its use in cancer research (Ruzza et al., 2009).

Chemiluminescence in Dioxetanes

A related research explored sulfanyl-substituted bicyclic dioxetanes, demonstrating that base-induced decomposition of these dioxetanes in certain conditions could emit light, potentially making them useful in chemical analysis and bioimaging applications (Watanabe et al., 2010).

Properties

IUPAC Name

(Z)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNOS/c1-9(15)12(8-14(2)3)16-11-6-4-10(13)5-7-11/h4-8H,1-3H3/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYJFBFGCLHJJI-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)SC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/N(C)C)/SC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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